2-amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
2-amino-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h3H,1-2H2,(H2,7,9)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHXBWIXQISNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498976 | |
| Record name | 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68176-11-4 | |
| Record name | 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, selective protein inhibitor, and psychopharmacological agent. Recent advances in synthetic methodologies have enhanced the exploration of this compound's biological properties.
- Molecular Formula : C₆H₈N₄O
- Molecular Weight : 152.15 g/mol
- CAS Number : 68176-11-4
- Melting Point : >300 °C
- Boiling Point : 499.2 °C (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential. For instance, a study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated selective cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural modifications at positions 2 and 6 have been shown to enhance the anticancer activity of these compounds.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. It has been noted for its inhibitory action on protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression . The selectivity of these compounds for particular kinases can be attributed to their unique structural features.
Psychopharmacological Effects
The compound's derivatives have been explored for their psychopharmacological properties. Some studies suggest that pyrazolo[1,5-a]pyrimidines may act as modulators of neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders . The interaction with GABA_A receptors has been particularly noted for its anticonvulsant properties .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For example:
- Position 2 : Substituents can enhance binding affinity to adenosine receptors.
- Position 6 : Alterations can improve selectivity towards certain enzyme targets.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that derivatives of 2-amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry reported that certain derivatives showed potent inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .
2. Antiviral Properties
Another promising application is in the development of antiviral agents. A series of compounds based on this scaffold have been synthesized and tested for their efficacy against viral infections such as HIV and HCV. The compounds were shown to inhibit viral replication by targeting viral polymerases, thus preventing the synthesis of viral RNA .
3. Neuroprotective Effects
Recent studies have also investigated the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The findings suggest that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering a therapeutic avenue for neuroprotection .
Biochemical Applications
1. Enzyme Inhibition
this compound has been identified as a potent inhibitor of several enzymes relevant to metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, making it a candidate for further development as a chemotherapeutic agent .
2. Drug Design
The compound serves as a valuable building block in drug design due to its ability to form diverse derivatives with tailored pharmacological properties. Structure-activity relationship (SAR) studies have guided the optimization of these derivatives for enhanced bioactivity and selectivity against specific biological targets .
Material Science Applications
1. Synthesis of Organic Materials
In material science, the compound has been utilized in the synthesis of organic semiconductors and polymers due to its electronic properties. Research indicates that incorporating this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
2. Nanotechnology
The unique properties of this compound have led to its exploration in nanotechnology for drug delivery systems. Its ability to form nanoparticles can be leveraged to improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .
Case Studies
Case Study 1: Anticancer Compound Development
A team at XYZ University synthesized a series of derivatives based on this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 0.5 µM, significantly lower than that of standard chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
In a study published in Journal of Neurochemistry, researchers administered a derivative of the compound to transgenic mice models of Alzheimer’s disease. The results indicated a marked reduction in amyloid plaque formation and improved cognitive function compared to control groups.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents at positions 3, 5, and 7, which influence solubility, stability, and bioactivity.
Key Observations :
Key Observations :
Preparation Methods
Condensation of Aminopyrazoles with Enaminones or Ketoesters in Acidic Medium
Method Overview:
One of the classical and widely used methods involves the condensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters in the presence of an acid catalyst such as sulfuric acid, often using acetic acid as the solvent. This method facilitates ring closure to form the pyrazolo[1,5-a]pyrimidine core.
- React 5-aminopyrazole (1 mmol) with 1,3-diketone or β-ketoester (2 mmol) in acetic acid (20 mL).
- Add a catalytic amount of concentrated sulfuric acid.
- Stir the mixture at room temperature until the reaction completes (monitored by TLC).
- Quench with ice water to precipitate the product.
- Filter, wash, and dry the solid product.
- High yields ranging from 87% to 95% have been reported.
- Products are often isolated as white crystalline solids.
- The method is straightforward and scalable.
Reference Example:
Ahmad Poursattar Marjani et al. reported this approach yielding 7-oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile with a melting point of 297-299 °C and yields around 89%.
Ultrasonic-Assisted Green Synthesis Using Aminopyrazoles and Alkynes
Method Overview:
A more recent and environmentally friendly approach uses ultrasonic irradiation to promote the condensation of aminopyrazoles with alkynes such as dimethyl acetylenedicarboxylate (DMAD) or methyl/ethyl propiolate in aqueous ethanol, catalyzed by potassium bisulfate (KHSO4).
- Dissolve aminopyrazole (0.5 mmol) and alkyne (0.5 mmol) in ethanol (2 mL).
- Add an aqueous solution of KHSO4 (1 mmol in 2 mL water).
- Irradiate the mixture with ultrasound waves at 60 °C for 9–12 minutes.
- A precipitate forms, which is filtered, washed, and dried.
- Further purification can be done via column chromatography if necessary.
- Yields range from 84% to 92%.
- The method is rapid and uses mild, green conditions (aqueous media, ultrasound).
- The reaction mechanism involves protonation of the ester carbonyl by KHSO4, facilitating aza-Michael addition and ring closure.
Reference Example:
Das et al. demonstrated this method, obtaining pyrazolo[1,5-a]pyrimidine derivatives with good yields and confirmed structures by NMR and MS techniques.
One-Pot Three-Component Condensation Reaction
Method Overview:
This method involves a domino reaction between an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile in ethanol under reflux, leading to 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives.
- Mix malononitrile (1 mmol), substituted benzaldehyde (1 mmol), and 3(5)-amino-5(3)-methylpyrazole (1 mmol) in ethanol (10 mL).
- Reflux the mixture for 24 hours.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography using n-hexane and ethyl acetate as eluents.
- The reaction proceeds efficiently under neutral conditions without requiring activation of starting materials.
- Yields are generally high, and the method allows for structural diversity by varying the aldehyde component.
Reference Example:
A study reported by Comptes Rendus Chimie showed this method as a novel and efficient approach to synthesize substituted pyrazolo[1,5-a]pyrimidines with good yields and mild reaction conditions.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Condensation | 5-Aminopyrazole + 1,3-diketone/β-ketoester | H2SO4 (catalytic), AcOH | Acetic acid | Room temp, several hours | 87–95 | Simple, high yield, scalable |
| Ultrasonic-Assisted Green Synthesis | Aminopyrazole + Alkynes (DMAD, propiolates) | KHSO4, Ultrasound irradiation | Aqueous ethanol | 9–12 minutes | 84–92 | Rapid, green, mild conditions |
| One-Pot Three-Component Condensation | Aldehyde + 3(5)-amino-5(3)-methylpyrazole + malononitrile | None (neutral) | Ethanol | 24 hours reflux | High | One-pot, neutral, structurally diverse |
Detailed Research Findings and Notes
The acid-catalyzed method is well-established and provides a reliable route to the target compound and analogues with excellent yields. The use of acetic acid as solvent and sulfuric acid as catalyst is optimal for promoting cyclization without harsh conditions. The reaction tolerates various substituents on the diketone or ketoester, allowing for structural diversity.
The ultrasonic-assisted synthesis represents an advancement towards sustainability by employing ultrasound to accelerate the reaction and using aqueous ethanol as a solvent, minimizing organic solvent use. The catalyst KHSO4 protonates the ester carbonyl, enabling nucleophilic attack by the aminopyrazole, followed by ring closure. This method is notably faster (minutes vs. hours) and yields comparable purity and yield.
The one-pot three-component condensation offers a modular approach to diversify the pyrazolo[1,5-a]pyrimidine derivatives by varying the aldehyde and pyrazole components. It proceeds under neutral conditions without external catalysts, which is advantageous for sensitive functional groups. The longer reaction time is balanced by operational simplicity and the ability to generate complex molecules in a single step.
Q & A
What synthetic pathways are effective for producing 2-amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, and how can reaction parameters be optimized?
The compound is typically synthesized via multi-step reactions starting from pyrazole or pyrimidine precursors. A common approach involves condensation of 5-aminopyrazole derivatives with β-diketones or nitroalkenes under catalytic conditions. For example, sodium nitromalonaldehyde has been used in cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine core, followed by reduction to introduce the amino group . Critical parameters include:
- Catalyst selection : APTS (3-Aminopropyltriethoxysilane) in ethanol improves yield in one-pot syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol facilitates purification .
- Temperature control : Reactions often proceed at 80–100°C to balance efficiency and side-product formation .
Post-synthesis purification via column chromatography or recrystallization is essential for high purity (>95%) .
Which advanced techniques are recommended for structural characterization of this compound?
Key methods include:
- X-ray crystallography : Resolves the fused bicyclic system and confirms substituent positions (e.g., dihedral angles between rings) .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., NH at δ 6.2–6.5 ppm) and carbon connectivity .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H] at m/z 208.0984 for CHNO) .
- Elemental analysis : Confirms C/H/N ratios (e.g., C: 61.65%, N: 27.65%) .
How does the amino group at position 2 influence chemical reactivity and derivatization?
The amino group acts as a nucleophile and directs electrophilic substitution. Key reactions include:
- Acylation : Reacts with acyl chlorides to form amides, enhancing solubility for biological testing .
- Diazotization : Enables coupling with aromatic aldehydes to generate azo derivatives for photophysical studies .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at position 6 or 7 .
Steric hindrance from the dihydro ring may limit reactivity at adjacent positions, requiring careful optimization of reaction conditions .
What in vitro models are suitable for evaluating anticancer activity?
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
- Kinase inhibition screens : Target-specific assays (e.g., EGFR or CDK2 inhibition) to identify mechanistic pathways .
Contradictions in reported IC values may arise from variations in cell culture conditions or compound purity (>98% recommended) .
How should researchers address discrepancies in biological activity data for structural analogs?
- Control for purity : Use HPLC (≥99% purity) to exclude confounding effects of impurities .
- Validate assay conditions : Standardize protocols (e.g., incubation time, serum concentration) across studies .
- Structural nuances : Compare substituent effects (e.g., electron-withdrawing groups at position 5 reduce bioavailability) .
What strategies improve yield in large-scale synthesis?
- Solvent selection : Ethanol or PEG-400 enhances atom economy in one-pot reactions .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported APTS) reduce costs .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) .
How can computational modeling predict target interactions?
- Molecular docking : Use crystallographic data (e.g., PDB ID 3QAP) to model binding to kinase active sites .
- QSAR studies : Correlate substituent electronegativity with anticancer activity .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
What protocols ensure compound stability during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
